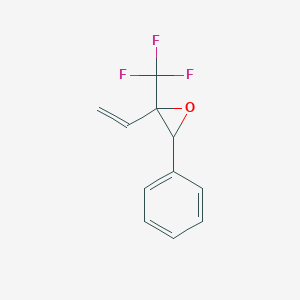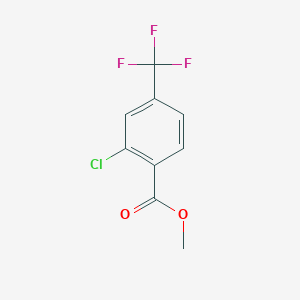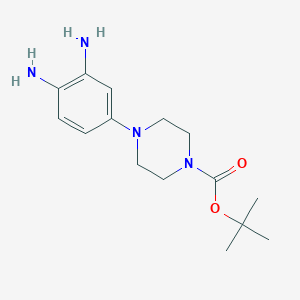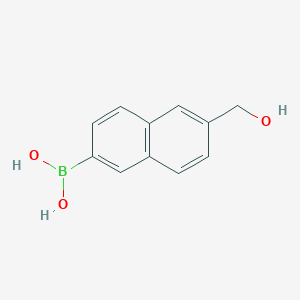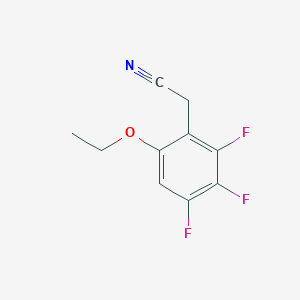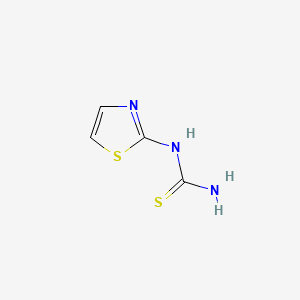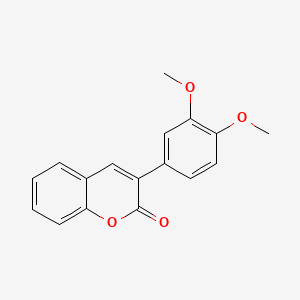
3-(3,4-二甲氧基苯基)色满-2-酮
描述
3-(3,4-Dimethoxyphenyl)chromen-2-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethoxyphenyl)chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 潜在的 COX-2 抑制剂
3-(3,4-二甲氧基苯基)色满-2-酮及其衍生物已被研究其作为选择性 COX-2 抑制剂的潜力。一项研究将 2-(3,4-二甲氧基苯基)-3-(4-氟苯基)-6-甲氧基-4H-色满-4-酮表征为一种新型选择性 COX-2 抑制剂。该研究涉及单 X 射线晶体学分析和计算机模拟研究,提供了对分子构象和负责 COX-2 选择性的结合相互作用的见解 (Rullah 等,2015)。
2. 抗肿瘤活性
3-(3,4-二甲氧基苯基)色满-2-酮的衍生物,如 1H-噻吩并[2,3-c]色满-4(2H)-酮,已被合成并评估其抗肿瘤活性。初步筛选显示对各种癌细胞系(包括 A549、BGC-823、HCT116 和 MDA-MB-453)具有中等到良好的活性 (Yu 等,2017)。
3. 抗菌和抗氧化活性
一些色满-2-酮衍生物,如 3-(5-(2,5-二甲基苯基)-1-苯基-4,5-二氢-1H-吡唑-3-基)-4-羟基-2H-色满-2-酮,已显示出对大肠杆菌和铜绿假单胞菌等细菌具有显着的抗菌活性。这些化合物还表现出不同程度的抗氧化活性 (Al-ayed,2011)。
4. ROS/RNS 清除活性
对色酮和氧杂蒽酮的研究,包括 2-(3,4-二甲氧基苯基)-4H-色满-4-酮衍生物,突出了它们的抗氧化特性。对这些化合物进行了清除活性氧 (ROS) 和活性氮物种 (RNS) 的评估,结果表明其作用取决于浓度,IC50 值在微摩尔范围内 (Proença 等,2016)。
5. 分子表征和晶体学
已对 3-(3,4-二甲氧基苯基)色满-2-酮的各种衍生物进行了广泛的分子表征和晶体学研究。这些研究为这些化合物的分子结构及其在包括制药和材料科学在内的各个领域的潜在应用提供了宝贵的见解。例如,已确定 4-羟基-3-[(2-氧代-2H-色满-3-基)-(3,4,5-三甲氧基苯基)甲基]色满-2-酮的晶体结构 (Manolov 等,2008)。
安全和危害
未来方向
The future directions for “3-(3,4-Dimethoxyphenyl)chromen-2-one” could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities displayed by related compounds, there may be potential for this compound in various applications .
作用机制
Target of Action
The primary targets of 3-(3,4-Dimethoxyphenyl)chromen-2-one are currently unknown . This compound is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities .
Mode of Action
Chromen-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of 3-(3,4-dimethoxyphenyl)chromen-2-one is currently lacking .
生化分析
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .
Cellular Effects
3-(3,4-Dimethoxyphenyl)chromen-2-one can have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being researched .
Molecular Mechanism
The molecular mechanism of action of 3-(3,4-Dimethoxyphenyl)chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethoxyphenyl)chromen-2-one can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethoxyphenyl)chromen-2-one can vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(3,4-Dimethoxyphenyl)chromen-2-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFPKNYYBNPHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327756 | |
| Record name | NSC682564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22367-92-6 | |
| Record name | NSC682564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



